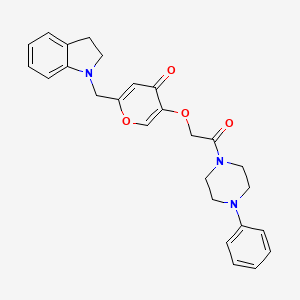

2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one, also known as IMPY, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it an attractive target for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Mechanistic Insights

Research on related compounds, such as indole derivatives and pyrano[2,3-b]indoles, has focused on understanding the synthetic pathways and mechanisms involved in their formation. For example, the study by Righetti et al. (1979) explored the synthesis of colorless pyrano[2,3-b]indoles through a cycloaddition reaction, highlighting the versatility of indole derivatives in organic synthesis and their potential in creating complex molecular architectures (Righetti, Tacconi, Corsico Piccolini, Pesenti, Desimoni, & Oberti, 1979).

Antiviral Activity

Derivatives of indole and pyrazine, such as those studied by Rusinov et al. (2005), have been evaluated for their antiviral activity, including inhibition of measles and Marburg viruses. This research underscores the potential of indole-based compounds in the development of new antiviral agents (Rusinov, Kovalev, Kozhevnikov, Ustinova, Chupakhin, Pokrovskii, Ilicheva, Belanov, Bormotov, Serova, & Volkov, 2005).

Catalysis and Heterocyclic Synthesis

The synthesis of imidazole and pyrrole derivatives catalyzed by Brønsted acids, as reported by Dai et al. (2016), demonstrates the utility of indole derivatives in catalytic systems for producing heterocyclic compounds. Such methodologies could potentially be applied to the synthesis of the compound , offering efficient routes to polysubstituted heterocycles (Dai, Shu, Wang, Li, Yu, Shi, & Rong, 2016).

Antimicrobial and Antioxidant Activities

Research into pyrazoline and pyrazole derivatives, such as the study by Hassan (2013), has revealed their potential antimicrobial and antioxidant activities. These findings suggest that structurally similar compounds, including "2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one," could possess valuable biological properties (Hassan, 2013).

Sigma Ligands and DNA Binding Studies

Compounds with phenylpiperazine units have been explored for their sigma receptor affinity and as DNA minor groove binders, illustrating the diverse biological and chemical applications of these molecules. Studies by Perregaard et al. (1995) and Clark et al. (1998) highlight the potential of these compounds in pharmacology and molecular biology (Perregaard, Moltzen, Meier, & Sanchez, 1995; Clark, Kelly, Martin, White, & Lobachevsky, 1998).

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c30-24-16-22(17-29-11-10-20-6-4-5-9-23(20)29)32-18-25(24)33-19-26(31)28-14-12-27(13-15-28)21-7-2-1-3-8-21/h1-9,16,18H,10-15,17,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPDQGZXIKOTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2896148.png)

![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)

![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)

![N-(4-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896153.png)

![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)

![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)